molecular formula C12H18BrN3O2 B2757779 4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone CAS No. 477860-37-0

4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Cat. No. B2757779
CAS RN: 477860-37-0
M. Wt: 316.199
InChI Key: RTZAYGTZQWIWIB-UHFFFAOYSA-N
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Description

4-Bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone (BDOP) is an organic compound that has been studied for its potential applications in synthetic organic chemistry and scientific research. It is a heterocyclic compound that contains a pyridazinone ring structure and a bromine atom. BDOP has been used in a variety of chemical reactions, such as cycloaddition, condensation, and oxidation reactions. In addition, BDOP has been studied for its potential applications in scientific research, such as for the synthesis of biologically active compounds. In

Scientific Research Applications

Heterocyclic Synthesis

4-Bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is utilized as a key starting material in the synthesis of various heterocyclic compounds. This chemical plays a significant role in the regioselective formation of Michael adducts, which are pivotal in the creation of pyridazinone, furanone, oxazinone, diazapine, pyrane, and hydroxyl pyridine derivatives. The steric factor is crucial for the regioselectivity of these reactions, indicating the versatility of this compound in heterocyclic chemistry (El-Hashash & Rizk, 2016).

Herbicidal Activity

The compound's derivatives exhibit significant herbicidal activity, specifically inhibiting the photosynthesis process in plants. Research on substituted pyridazinone compounds, including those structurally similar to 4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, has shown their capability to inhibit the Hill reaction and photosynthesis in barley. This mechanism contributes to their phytotoxicity, providing insights into the development of new herbicides with enhanced efficiency and selectivity (Hilton et al., 1969).

Antibacterial Activities

Moreover, the potential for antibacterial activity has been explored through the synthesis of novel heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a closely related chemical. These compounds, including pyridazinones and furanones derivatives, have been synthesized and evaluated for their antibacterial properties, underscoring the compound's relevance in medicinal chemistry (El-Hashash et al., 2015).

Effects on Lipid Composition and Biosynthesis

The substituted pyridazinone derivatives also impact lipid composition and biosynthesis in both photosynthetic and non-photosynthetic microorganisms. Studies have shown that these compounds can alter the growth rate and synthesis of lipid classes in marine microalgae, providing valuable insights into their biochemical effects and potential applications in biotechnology (Henderson et al., 1990).

properties

IUPAC Name

4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-12(2,3)9(17)7-16-11(18)10(13)8(6-14-16)15(4)5/h6H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZAYGTZQWIWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

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